4-(3-Methoxypropoxy)-3-nitrobenzonitrile
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Overview
Description
4-(3-Methoxypropoxy)-3-nitrobenzonitrile: is an organic compound with the molecular formula C10H10N2O4 It is a derivative of benzonitrile, featuring a nitro group at the third position and a 3-methoxypropoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxypropoxy)-3-nitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of 4-(3-methoxypropoxy)benzonitrile. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxypropoxy)-3-nitrobenzonitrile can undergo various chemical reactions, including:
Substitution: The methoxypropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Reduction: 4-(3-Methoxypropoxy)-3-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(3-Methoxypropoxy)-3-nitrobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-Methoxypropoxy)-3-nitrobenzonitrile depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .
Comparison with Similar Compounds
4-(3-Methoxypropoxy)-3-methylbenzonitrile: Similar structure but with a methyl group instead of a nitro group.
4-(3-Methoxypropoxy)-3-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: 4-(3-Methoxypropoxy)-3-nitrobenzonitrile is unique due to the presence of both a nitro group and a methoxypropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3-methoxypropoxy)-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-16-5-2-6-17-11-4-3-9(8-12)7-10(11)13(14)15/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGNPWPWQDFFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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